N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide” is a compound that belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
Radiolabeled Pyrazolo[1,5-a]pyrimidine Derivatives for Tumor Detection
Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and labeled with fluorine-18 for potential use in positron emission tomography (PET) imaging for tumor detection. These derivatives exhibit high uptake in tumor cells and significant tumor-to-brain uptake ratios, suggesting their utility as new probes for PET tumor imaging (Xu et al., 2011).
Anti-Lung Cancer Activity of Fluoro Substituted Benzo[b]pyran
Fluoro substituted benzo[b]pyran derivatives, which include pyrazole and pyrimidine thione derivatives, have shown anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting their potential as anti-cancer agents (Hammam et al., 2005).
Translocator Protein (TSPO) Ligands for Neuroinflammation Imaging
Pyrazolo[1,5-a]pyrimidines, closely related to known TSPO ligands, have been synthesized and evaluated for their ability to bind TSPO, an early biomarker of neuroinflammatory processes. These compounds, including radiolabeled versions, have shown potential as in vivo PET radiotracers for imaging neuroinflammation (Damont et al., 2015).
Adenosine Receptor Affinity for Cardiovascular Applications
Pyrazolo[3,4-d]pyrimidines analogues of 1-methylisoguanosine have been investigated for their affinity to A1 adenosine receptors, indicating potential for cardiovascular applications. These compounds have shown selective activity at A1 receptors, suggesting their utility in developing cardiovascular therapeutics (Harden et al., 1991).
Antipsoriatic Activity through FLT3 Inhibition
A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a potential target for psoriasis treatment. One compound exhibited significant antipsoriatic effects in a psoriatic animal model, highlighting the therapeutic potential of these compounds in treating psoriasis (Li et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2/c1-16(2,3)22-13-12(8-19-22)15(24)21(9-18-13)20-14(23)10-4-6-11(17)7-5-10/h4-9H,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFLCFAWNGFGDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.